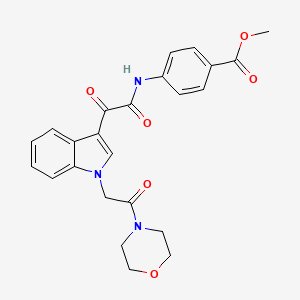
N-(1H-benzimidazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-benzimidazol-2-yl)-4-fluorobenzamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-4-fluorobenzamide typically involves the condensation of 1,2-phenylenediamine with 4-fluorobenzoic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or concentrated sulfuric acid . The reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(1H-benzimidazol-2-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom in the benzamide group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: N-(1H-benzimidazol-2-yl)-4-fluorobenzamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antiparasitic activities. It has shown promise in inhibiting the growth of certain bacteria and parasites .
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity and leading to the desired therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(1H-benzimidazol-2-yl)-4-chlorobenzamide
- N-(1H-benzimidazol-2-yl)-4-bromobenzamide
- N-(1H-benzimidazol-2-yl)-4-iodobenzamide
Comparison: N-(1H-benzimidazol-2-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its chloro, bromo, and iodo counterparts . The fluorine atom can also influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O/c15-10-7-5-9(6-8-10)13(19)18-14-16-11-3-1-2-4-12(11)17-14/h1-8H,(H2,16,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYRIPHPOSSJNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(1-methyl-1H-indol-3-yl)ethan-1-one](/img/structure/B2385237.png)


![2-((4-chlorophenyl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2385244.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-heptyl-1H-pyrrol-3(2H)-one](/img/structure/B2385247.png)


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2385250.png)


